Kinesore

Vue d'ensemble

Description

Kinesore est un modulateur de petite molécule de la protéine motrice microtubulaire kinésine-1. Il est connu pour sa capacité à remodeler le réseau microtubulaire au sein des cellules en activant la kinésine-1, une protéine motrice qui joue un rôle crucial dans le transport intracellulaire et la dynamique des microtubules . This compound y parvient en interagissant avec le domaine de liaison à la cargaison de la kinésine-1, influençant ainsi sa fonction dans le contrôle de la dynamique des microtubules .

Applications De Recherche Scientifique

Kinesore has several scientific research applications, including:

Mécanisme D'action

Target of Action

Kinesore is a potent activator of kinesin-1 , a microtubule motor protein . Kinesin-1 plays a crucial role in the spatial organization of many subcellular components by transporting diverse protein and ribonuclear protein complexes, vesicles, and organelles on microtubules . This compound specifically targets the kinesin light chain tetratricopeptide repeat domain (KLC2-SKIP) in the absence of organelle cargo-adaptor engagement .

Mode of Action

This compound acts by inhibiting kinesin-1 interactions with short linear peptide motifs found in organelle-specific cargo adaptors . It simultaneously activates kinesin-1’s function of controlling microtubule dynamics in cells . This dual action demonstrates that these functions are mechanistically coupled .

Biochemical Pathways

The action of this compound affects the microtubule network within cells . In the presence of this compound, the microtubule network is entirely reorganized into a series of loops and bundles . This remodeling of the microtubule network is observed in a panel of mammalian normal and cancer cell lines .

Pharmacokinetics

This compound is known to be a cell-penetrant compound , suggesting it can be absorbed and distributed within cells. More research would be needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound’s action results in significant changes in cell morphology and function. It induces the remodeling of the microtubule network and the formation of extensive microtubule-rich projections . This phenotype is strongly suppressed in Kif5B knockout cells, confirming that microtubule remodeling induced by this compound is dependent upon the presence of kinesin-1 .

Action Environment

It’s known that this compound is stable at room temperature , and its effects can be observed in a variety of mammalian cell types

Orientations Futures

The discovery of Kinesore provides mechanistic insight into how the poorly understood activity of kinesin-1 is regulated . It establishes a proof-of-concept that a microtubule motor–cargo interface and associated autoregulatory mechanism can be manipulated using a small molecule . This offers a conceptual approach to consider for the chemical manipulation of the cytoskeleton and its motor proteins .

Analyse Biochimique

Biochemical Properties

Kinesore interacts with the kinesin-1 microtubule motor, a crucial player in the spatial organization of many subcellular components . This compound acts through the cargo-binding domain of the motor to activate its function in controlling microtubule dynamics . It inhibits kinesin-1 interaction with peptide fragments of organelle-specific cargo adaptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit microtubule-granule association and significantly reduce exocytosis . This suggests that this compound influences cell function by modulating the transport of granules to the cell periphery .

Molecular Mechanism

At the molecular level, this compound exerts its effects by activating the kinesin-1 motor in the absence of cargo . This activation induces kinesin light chain tetratricopeptide repeat domain-dependent kinesin-1 activation . It also inhibits kinesin-1 interactions with short linear peptide motifs found in organelle-specific cargo adaptors .

Temporal Effects in Laboratory Settings

It has been shown that this compound can activate the function of kinesin-1 in controlling microtubule dynamics .

Metabolic Pathways

Given its interaction with the kinesin-1 motor, it is likely that it plays a role in the transport of various biomolecules within the cell .

Transport and Distribution

This compound is believed to influence the transport and distribution of biomolecules within cells by activating the kinesin-1 motor . This activation could potentially affect the localization or accumulation of various biomolecules within the cell .

Subcellular Localization

Given its interaction with the kinesin-1 motor, it is likely that it plays a role in the transport of various biomolecules to specific compartments or organelles within the cell .

Méthodes De Préparation

La synthèse de Kinesore implique plusieurs étapes, commençant par la préparation de la structure principale, suivie d'une fonctionnalisation pour introduire des substituants spécifiques. La voie synthétique implique généralement les étapes suivantes :

Formation de la structure principale : La structure principale de this compound est synthétisée par une série de réactions de condensation et de cyclisation.

Fonctionnalisation : Des groupes fonctionnels spécifiques sont introduits dans la structure principale par diverses réactions chimiques, telles que l'halogénation, la nitration et la réduction

Analyse Des Réactions Chimiques

Kinesore subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound, conduisant à différents dérivés.

Substitution : This compound peut subir des réactions de substitution, où des substituants spécifiques sont remplacés par d'autres groupes fonctionnels

Les réactifs et conditions courantes utilisés dans ces réactions comprennent de puissants agents oxydants, des agents réducteurs et des catalyseurs qui facilitent les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant au domaine de liaison à la cargaison de la kinésine-1. Cette interaction active la kinésine-1, conduisant au remodelage du réseau microtubulaire au sein des cellules . Les cibles moléculaires de this compound comprennent les chaînes légères de la kinésine et le domaine de liaison à la cargaison de la kinésine-1 . Les voies impliquées dans son mécanisme d'action comprennent la régulation de la dynamique des microtubules et le transport intracellulaire .

Comparaison Avec Des Composés Similaires

Kinesore est unique en sa capacité à activer la kinésine-1 et à remodeler le réseau microtubulaire. Des composés similaires comprennent :

Dynarrestine : Une petite molécule qui inhibe la dynéine, une autre protéine motrice impliquée dans le transport intracellulaire.

Ciliobrevin D : Un inhibiteur de la dynéine cytoplasmique, qui affecte la dynamique des microtubules.

Monastrol : Une petite molécule qui inhibe la kinésine mitotique Eg5, affectant la division cellulaire.

This compound se distingue par son activation spécifique de la kinésine-1 et sa capacité à induire de vastes projections riches en microtubules .

Propriétés

IUPAC Name |

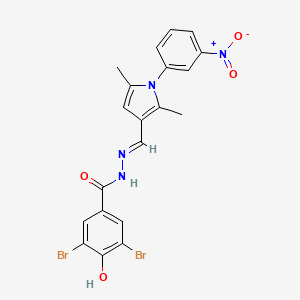

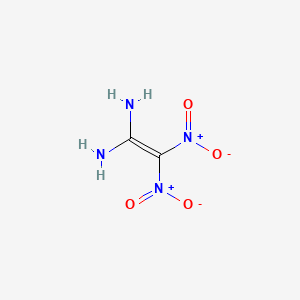

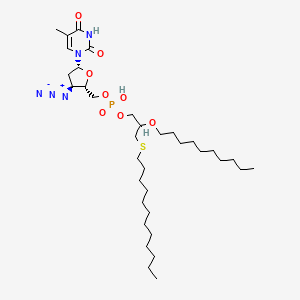

3,5-dibromo-N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGCMEGLYHBMAR-AUEPDCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N/NC(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

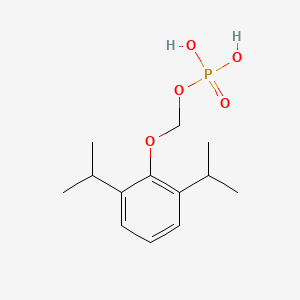

![(2S,4S)-4-amino-1-[(2E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B1673587.png)